molecular formula C12H14O3 B2403179 5-Oxo-3-phenylhexanoic acid CAS No. 6049-47-4

5-Oxo-3-phenylhexanoic acid

Cat. No.: B2403179
CAS No.: 6049-47-4
M. Wt: 206.241
InChI Key: DUGWBMXFSCILOV-UHFFFAOYSA-N
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Description

5-Oxo-3-phenylhexanoic acid is an organic compound with the molecular formula C12H14O3. It is characterized by the presence of a phenyl group attached to a hexanoic acid backbone, with a ketone functional group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-3-phenylhexanoic acid can be achieved through several methods. One common approach involves the oxidation of 3-phenylhexanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires an acidic or basic medium and is carried out under controlled temperature conditions to ensure the selective formation of the ketone group at the fifth position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale oxidation processes with continuous flow reactors. These methods ensure high yield and purity of the product. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-3-phenylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 5-hydroxy-3-phenylhexanoic acid.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products:

Scientific Research Applications

5-Oxo-3-phenylhexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxo-3-phenylhexanoic acid involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • Phenylacetic acid
  • 3-Phenylpropanoic acid
  • 5-Phenylpentanoic acid

Comparison: 5-Oxo-3-phenylhexanoic acid is unique due to the presence of both a ketone and a carboxylic acid functional group within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one functional group. Additionally, the position of the ketone group at the fifth carbon provides distinct reactivity patterns .

Properties

IUPAC Name

5-oxo-3-phenylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(13)7-11(8-12(14)15)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGWBMXFSCILOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(CC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40874303
Record name 5-oxo-3-phenyl-hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40874303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6049-47-4
Record name 5-oxo-3-phenyl-hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40874303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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